molecular formula C8H17ClN2S B1392747 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride CAS No. 1221575-00-3

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Cat. No. B1392747
M. Wt: 208.75 g/mol
InChI Key: OZLQBWUSAZVWQU-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H17ClN2S . It has an average mass of 208.752 Da and a monoisotopic mass of 208.080093 Da .


Molecular Structure Analysis

The molecular structure of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The HRMS spectra were acquired in the negative ionization mode, employing a QTOF-MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride include its molecular formula, C8H17ClN2S, and its molecular weight, 208.75 . More detailed properties are not provided in the retrieved sources.

Scientific Research Applications

  • Radioprotective Properties : Shapiro, Tansy, and Elkin (1968) synthesized a derivative, 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).

  • Synthesis of Sulfur-Containing Spiro Compounds : Reddy et al. (1993) reported the preparation of novel sulfur-containing spiro compounds like 7,11-diaryl-9-thia-2,4-diazaspiro [5,5] undecane-1,3,5-trione 9,9-dioxides, highlighting their synthesis and structural characterization (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

  • Muscarinic Agonists for Antidementia Drugs : Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to a muscarinic agonist. These compounds were evaluated for their potential as antidementia drugs (Tsukamoto et al., 1993).

  • Crystal Structure Analysis : Rohlíček et al. (2010) conducted a study on the crystal structure of a related compound, providing insights into its molecular arrangement (Rohlíček et al., 2010).

  • Assignment of Relative Configuration : Guerrero-Alvarez et al. (2004) analyzed the relative stereochemistry of diazaspirodecanes, contributing to the understanding of their structural properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Anticancer Activity : Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various human carcinoma cell lines (Flefel et al., 2017).

  • Antiviral Activity : Apaydın et al. (2019) synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and evaluated their antiviral activity against human coronavirus and influenza virus (Apaydın et al., 2019).

properties

IUPAC Name

8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLQBWUSAZVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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